1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione
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Overview
Description
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butylphenoxy group attached to an ethyl chain, which is further connected to a methyl-substituted indole-2,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-tert-butylphenol with 2-bromoethylamine to form 2-(4-tert-butylphenoxy)ethylamine. This intermediate is then reacted with 5-methylindole-2,3-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the indole-2,3-dione moiety to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-tert-butylphenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole
- 4,4-di-tert-butylphenoxyethylamine
- 2-(4-tert-butylphenoxy)ethyl N-(3-(methylthio)phenyl)carbamate
Uniqueness
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring and the presence of the tert-butylphenoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14-5-10-18-17(13-14)19(23)20(24)22(18)11-12-25-16-8-6-15(7-9-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCCQDJFPSIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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